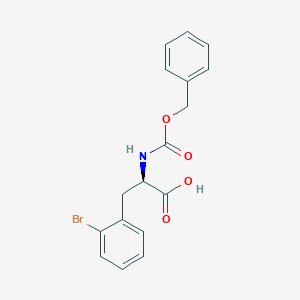

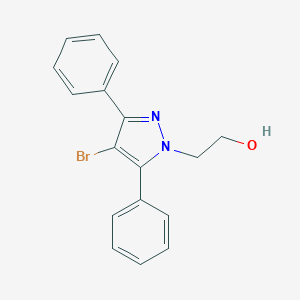

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules like "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" involves strategic planning of chemical reactions that introduce or modify specific functional groups. For example, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones involve key steps such as the addition of an arylrhodium(I) species to an alkyne and the oxidative addition of C-Br bonds, which may be relevant to the synthetic pathway of our target molecule (Harada et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound, characterized by X-ray crystallography, spectroscopy, or quantum chemical calculations, provides insight into its three-dimensional arrangement and electronic environment, crucial for understanding its reactivity and interaction with other molecules. Structural investigations often reveal the compound's conformation, bond lengths, angles, and other stereochemical details essential for synthesizing stereochemically complex targets.

Chemical Reactions and Properties

The chemical reactions involving "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" are diverse, ranging from its use as a starting material, intermediate, or product in organic synthesis. Its reactivity can be explored through various types of reactions, such as carbopalladation of nitriles for the synthesis of substituted aminonaphthalenes and benzoxazine derivatives, demonstrating the versatility of bromophenyl and carbonylamino groups in facilitating complex transformations (Tian et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Derivatives

- Synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone : This compound is utilized in the synthesis of various sulfone derivatives, showcasing its versatility in organic synthesis (Enders, Berg, & Jandeleit, 2003).

- Labeling of L-DOPS for Mammalian Metabolic Studies : An efficient method for carbon-14 labeling of L-DOPS, a norepinephrine precursor amino acid, involves the use of derivatives related to this compound (Kurosawa & Nishioka, 1996).

- Fluorescent Amino Acid Synthesis : The compound plays a role in the synthesis of fluorescent d-amino acids, which are useful in peptide synthesis and fluorescence studies (Maity, Honcharenko, & Strömberg, 2015).

Biochemical and Enzymatic Applications

- Tripeptide Derivative Assay : It is used in the creation of tripeptide derivatives for assaying certain enzymes, demonstrating its utility in enzymatic studies and pharmaceutical research (Svendsen, 2017).

Material Science and Organic Chemistry

- Alternative to Phenolation in Polybenzoxazine : The compound is explored as a building block in material science, particularly in the enhancement of reactivity of molecules for benzoxazine ring formation (Trejo-Machin et al., 2017).

- Preparation of Electrophilic Building Blocks : It is instrumental in preparing novel electrophilic building blocks for synthesizing enantiomerically pure compounds, highlighting its importance in stereochemical applications (Zimmermann & Seebach, 1987).

Antibacterial and Antioxidant Properties

- Synthesis and Antibacterial Activity Evaluation : Derivatives of the compound have been synthesized and evaluated for antibacterial activities, showing potential in antimicrobial research (Pund et al., 2020).

- Antioxidant Activity in Conjugates : Its conjugates have been synthesized and evaluated for antioxidant and anti-inflammatory activities, indicating its potential in medicinal chemistry (Sahoo, Subudhi, & Swain, 2011).

Synthesis of Fluorinated Amino Acids

- Synthesis of Fluorinated l-Tyrosine : The compound is used in the asymmetric synthesis of fluorinated l-tyrosine, an important amino acid in neurochemistry (Monclus, Masson, & Luxen, 1995).

Eigenschaften

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRUVLWVVBIRGJ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624574 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid | |

CAS RN |

123098-44-2 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)